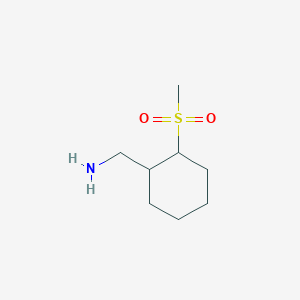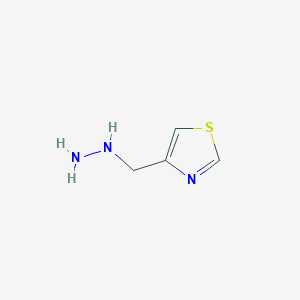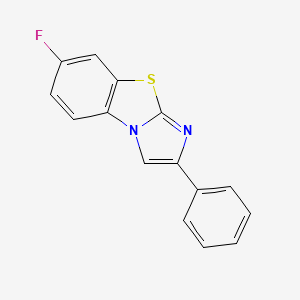![molecular formula C10H12O2 B13637513 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid is a compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[4.1.0]heptane family, which is known for its strained ring system and potential for various chemical transformations. The presence of the prop-2-ynoic acid moiety adds to its reactivity and versatility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This method leverages the release of cyclopropyl ring strain to drive the reaction forward. The reaction conditions often include mild temperatures and the presence of a coordinating metal species to facilitate the ring-opening process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable cycloisomerization processes using robust and cost-effective catalysts. The use of continuous flow reactors could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated products.
Substitution: The presence of the prop-2-ynoic acid moiety allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the bicyclo[4.1.0]heptane core, such as alcohols, ketones, and substituted alkenes.
Wissenschaftliche Forschungsanwendungen
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid involves its interaction with molecular targets through its strained ring system and reactive functional groups. The compound can undergo ring-opening reactions, which release strain energy and facilitate further chemical transformations. These reactions often involve coordination to metal species or nucleophilic attack by biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid is unique due to its specific ring strain and the presence of the prop-2-ynoic acid moiety. This combination allows for a wide range of chemical reactions and applications that are not as readily achievable with other bicyclic compounds.
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-(2-bicyclo[4.1.0]heptanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)5-4-7-2-1-3-8-6-9(7)8/h7-9H,1-3,6H2,(H,11,12) |
InChI-Schlüssel |
NOYJLDWJXSJWRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC2C(C1)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)



![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)


![2-(1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13637484.png)



![Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate](/img/structure/B13637496.png)

